N-Methyl-N-(3-chloropropyl)homoveratrylamine
Overview
Description
N-Methyl-N-(3-chloropropyl)homoveratrylamine is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-Methyl-N-(3-chloropropyl)homoveratrylamine (CAS No. 36770-75-9) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H22ClNO2·HCl
- Molecular Weight : 287.8 g/mol
- Structure : The compound features a chloropropyl group attached to a homoveratrylamine backbone, which is crucial for its biological activity.
This compound primarily acts as an adrenergic receptor modulator . It has been identified as a novel class of calcium channel blocker , which indicates its potential role in regulating calcium influx in cells. This mechanism is significant for conditions such as hypertension and cardiac arrhythmias .
Biological Activities
- Adrenergic Activity :
- Calcium Channel Blocking :
- Neuroprotective Effects :
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit calcium currents in neuronal cells, suggesting its role as a calcium antagonist. These findings indicate the compound's potential utility in managing conditions associated with excessive neuronal excitability.
In Vivo Studies
Animal studies have shown that administration of this compound leads to reduced anxiety-like behaviors and improved cognitive functions in models of stress-induced disorders. These effects are likely mediated through its interaction with adrenergic pathways and calcium modulation .
Case Studies
- Case Study 1 : A study involving chronic stress models indicated that treatment with this compound resulted in significant reductions in stress-related biomarkers compared to control groups.
- Case Study 2 : In models of Parkinson’s disease, the compound demonstrated protective effects against dopaminergic neuron degeneration, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Data Table
Property | Value |
---|---|
CAS Number | 36770-75-9 |
Molecular Weight | 287.8 g/mol |
Mechanism of Action | Calcium Channel Blocker |
Primary Biological Activity | Adrenergic Receptor Modulation |
Therapeutic Applications | Neurological Disorders, Hypertension |
Properties
IUPAC Name |
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3/h5-6,11H,4,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBBKVHYQQUPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192363 | |
Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-74-8 | |
Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36770-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(3-chloropropyl)homoveratrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036770748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-(3-CHLOROPROPYL)HOMOVERATRYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RK3H74O3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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